The Pyrazole-3-Carboxamide Scaffold in Drug Discovery: Structural Profiling and Synthetic Methodologies for 4-Amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide
The Pyrazole-3-Carboxamide Scaffold in Drug Discovery: Structural Profiling and Synthetic Methodologies for 4-Amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide
Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Compound Focus: 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (CAS: 1346268-79-8)
Executive Summary
In the landscape of targeted oncology and immunology, the 1H-pyrazole-3-carboxamide core has emerged as a highly privileged pharmacophore. Specifically, 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide serves as a critical, high-value building block for synthesizing ATP-competitive kinase inhibitors. With a molecular weight of 230.27 g/mol and a carefully balanced lipophilicity profile, this scaffold provides the precise hydrogen-bonding vectors required to anchor molecules within the highly conserved hinge regions of kinases such as Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3) .
This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores the mechanistic rationale for its application in modern drug design.
Physicochemical & Structural Profiling
The structural architecture of 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is deliberately designed to maximize target engagement while maintaining favorable pharmacokinetic properties.
-
1H-Pyrazole Core: Provides a rigid, planar heteroaromatic system that mimics the purine ring of ATP.
-
4-Amino Group: Acts as a critical hydrogen-bond donor, interacting directly with the backbone carbonyls of the kinase hinge region.
-
3-Carboxamide Linkage: The N-methyl and N-phenyl substitutions at this position project into the hydrophobic pockets (such as the DFG-out or ribose-binding pockets), enhancing selectivity and binding affinity.
-
5-Methyl Group: Provides steric shielding, locking the pyrazole ring into an optimal torsional conformation that prevents unfavorable clashes within the active site.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the compound, essential for calculating reaction stoichiometry and predicting biological permeability .
| Property | Value | Scientific Implication |
| CAS Number | 1346268-79-8 | Unique registry identifier for procurement and safety tracking. |
| Molecular Formula | C₁₂H₁₄N₄O | Indicates a high nitrogen-to-carbon ratio, typical of kinase-directed heterocycles. |
| Molecular Weight | 230.27 g/mol | Low molecular weight allows for significant downstream functionalization without exceeding Lipinski's Rule of 5 (MW < 500). |
| H-Bond Donors | 3 (NH₂, Pyrazole NH) | Optimal for anchoring to the ATP-binding cleft. |
| H-Bond Acceptors | 2 (C=O, Pyrazole N) | Facilitates bidentate interactions with target proteins. |
Application in Drug Discovery: Kinase Inhibition Logic
The 4-amino-pyrazole-3-carboxamide motif is not arbitrary; it is a rationally designed hinge-binding motif. Landmark clinical candidates, such as the CDK2 inhibitor AT7519 and the FLT3 inhibitor FN-1501 , utilize this exact structural geometry.
When this scaffold enters the ATP-binding pocket, the pyrazole N1/N2 and the 4-amino group form a robust bidentate or tridentate hydrogen-bonding network with the backbone amides of the hinge residues (e.g., Leu83 in CDK2 or Cys694 in FLT3). By outcompeting ATP, these derivatives shut down downstream oncogenic signaling cascades, forcing malignant cells into apoptosis.
Figure 1: FLT3 kinase signaling cascade and targeted intervention by pyrazole-3-carboxamides.
Synthetic Methodology: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following two-step synthesis of 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide from 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is designed with strict In-Process Controls (IPCs) to ensure high yield and purity.
Step 1: Amide Coupling
Objective: Form the N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide intermediate.
-
Reagents: 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq), N-methylaniline (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.
-
Causality of Reagent Choice: N-methylaniline is a sterically hindered secondary amine. Standard carbodiimide coupling agents (like EDC or DCC) often fail here, leading to unreactive N-acylurea byproducts. We utilize HATU because it rapidly generates a highly reactive HOAt ester, overcoming the steric bulk of the secondary amine. DMF is selected as a polar aprotic solvent to fully solubilize the zwitterionic starting materials.
-
Self-Validating IPC: Take a 10 µL reaction aliquot, dilute in 1 mL Acetonitrile, and inject into LC-MS. The reaction is validated as complete when the starting acid mass (m/z ~172) is entirely consumed, and the intermediate mass (m/z 261.1 [M+H]⁺ ) dominates the chromatogram.
Step 2: Catalytic Hydrogenation (Nitro Reduction)
Objective: Reduce the 4-nitro group to the target 4-amino group.
-
Reagents: Nitro intermediate from Step 1, 10% Pd/C (0.1 eq by weight), H₂ gas (1 atm), Methanol.
-
Causality of Reagent Choice: While dissolving metal reductions (e.g., Fe/HCl) are common, they require harsh acidic conditions that risk hydrolyzing the newly formed carboxamide bond. Catalytic hydrogenation using Pd/C under a hydrogen balloon is mild, highly efficient, and produces only water as a byproduct. Methanol is used as it effectively solubilizes the intermediate and facilitates hydrogen transfer at the catalyst surface.
-
Self-Validating IPC: Monitor the reaction visually and analytically. The starting nitro compound is distinctly yellow; the reaction is complete when the solution turns colorless. Confirm via LC-MS by observing the mass shift from 261.1 to the final product mass (m/z 231.1 [M+H]⁺ ).
Figure 2: Two-step self-validating synthetic workflow for the pyrazole-3-carboxamide scaffold.
Analytical Validation & Quality Control
To ensure the structural integrity and purity of the synthesized 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide before downstream biological assays, the following analytical parameters must be met:
| Analytical Method | Expected Target Value / Observation | Diagnostic Significance |
| LC-MS (ESI+) | m/z 231.1 [M+H]⁺ | Confirms the exact molecular weight (230.27 g/mol ) and successful reduction of the nitro group. |
| ¹H NMR (DMSO-d₆) | ~4.5 ppm (broad singlet, 2H) | Confirms the presence of the primary 4-amino group. |
| ¹H NMR (DMSO-d₆) | ~3.2 ppm (singlet, 3H) | Confirms the N-methyl substitution on the amide nitrogen. |
| ¹H NMR (DMSO-d₆) | ~7.1 - 7.4 ppm (multiplet, 5H) | Confirms the intact N-phenyl ring. |
| HPLC (UV 254 nm) | > 95% Area Under Curve (AUC) | Ensures the absence of unreacted N-methylaniline or des-methyl impurities. |
References
-
Wang, et al. "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia". Journal of Medicinal Chemistry, 2018. URL:[Link]
-
Wyatt, et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design". Journal of Medicinal Chemistry, 2008. URL:[Link]
